N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
It’s known that triazole compounds, which are part of this molecule’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could have multiple targets, depending on the specific biological context.
Mode of Action
Triazole compounds are known to show versatile biological activities . They can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor sites. The presence of a triazole ring in this compound suggests that it might have similar modes of action.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it’s likely that this compound could affect multiple pathways. These could include pathways related to the function of the enzymes or receptors that the compound targets.
Pharmacokinetics
The compound’s molecular formula is c29h33n5o4 and it has an average mass of 515603 Da . These properties could influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its excretion.
Result of Action
Given the potential for triazole compounds to bind with various enzymes and receptors , the compound could have diverse effects at the molecular and cellular levels. These effects would depend on the specific targets of the compound and the nature of its interactions with these targets.
Preparation Methods
The synthesis of N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazoloquinazoline core: This involves the reaction of o-phenylenediamine with oxalic acid to form quinoxaline, which is then chlorinated using thionyl chloride to yield dichloroquinoxaline.
Introduction of the thioether linkage: The dichloroquinoxaline is reacted with 4-methoxyaniline and 2-mercaptoacetyl chloride to introduce the thioether linkage.
Cyclization and final modifications: The intermediate product undergoes cyclization and further modifications to introduce the cyclopentyl and carboxamide groups.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Comparison with Similar Compounds
N-cyclopentyl-1-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share a similar triazole core but differ in their additional ring structures and substituents.
Pyrazolopyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring, offering different biological activities and chemical properties.
Triazolopyrazines: These compounds feature a triazole ring fused to a pyrazine ring and are known for their kinase inhibitory activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S/c1-30-23(34)19-12-7-15(22(33)27-16-5-3-4-6-16)13-20(19)31-24(30)28-29-25(31)36-14-21(32)26-17-8-10-18(35-2)11-9-17/h7-13,16H,3-6,14H2,1-2H3,(H,26,32)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUOTVUSMZWGRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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